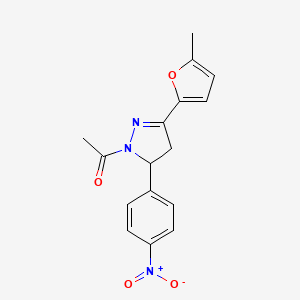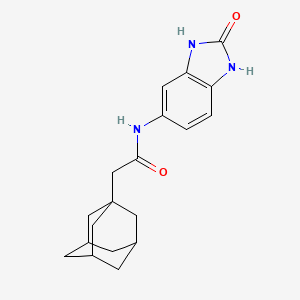
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine
Vue d'ensemble
Description
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine, also known as DNQX, is a synthetic compound that is widely used in scientific research for its ability to block ionotropic glutamate receptors. DNQX has been shown to have significant effects on the central nervous system, making it an important tool for studying the mechanisms of neurological disorders and diseases.
Mécanisme D'action
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. It blocks the binding of glutamate to these receptors, thereby preventing the influx of calcium ions into the postsynaptic neuron. This ultimately leads to a decrease in synaptic transmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures. It has also been shown to have potential therapeutic applications in the treatment of neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine in laboratory experiments is its ability to selectively block the AMPA receptor subtype, allowing for more precise investigation of the role of glutamate receptors in various neurological processes. However, one limitation of using 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is its potential to interact with other receptors and ion channels, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine. One area of interest is the development of more selective AMPA receptor antagonists that can be used to investigate the specific roles of different AMPA receptor subtypes in neurological processes. Additionally, research is needed to investigate the potential therapeutic applications of 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine and other glutamate receptor antagonists in the treatment of neurological disorders and diseases. Finally, further investigation is needed to better understand the potential interactions between 6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine and other receptors and ion channels, in order to improve the interpretation of experimental results.
Applications De Recherche Scientifique
6-(3,4-dihydro-1(2H)-quinolinyl)-5-nitro-4-pyrimidinamine is commonly used in scientific research to investigate the role of glutamate receptors in various neurological disorders and diseases. It has been shown to have significant effects on the central nervous system, including the regulation of synaptic plasticity, learning and memory, and the development of seizures.
Propriétés
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-yl)-5-nitropyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c14-12-11(18(19)20)13(16-8-15-12)17-7-3-5-9-4-1-2-6-10(9)17/h1-2,4,6,8H,3,5,7H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCYJZSHTZUFRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=NC=NC(=C3[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dihydroquinolin-1(2H)-yl)-5-nitropyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[2-(3-chlorophenyl)-4-quinazolinyl]-N,N-dimethyl-1,3-propanediamine hydrochloride](/img/structure/B4140751.png)

![2-{[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140767.png)
![2-{[4-(allyloxy)-3-ethoxybenzyl]amino}ethanol hydrochloride](/img/structure/B4140772.png)
![N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4140774.png)

![2-benzyl-1-(4-chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140794.png)
![2-(6-ethyl-6-methyl-4-oxo-5,8-dihydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-3(6H)-yl)-N,N-diphenylacetamide](/img/structure/B4140799.png)
![N-[2-(diethylamino)ethyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4140805.png)

![6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d][1,2,3]triazin-4-one](/img/structure/B4140814.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-5-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4140838.png)
